
COPPER ALUMINUM OXIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of copper oxide nanoparticles (CuO NPs) has been a focus of recent research due to its distinctive properties and applications. Green synthesis methods, utilizing plant extracts, are emphasized for being environmentally friendly and cost-effective. These methods leverage the reducing and stabilizing capabilities of plant biomolecules, which enhance the toxicity effect of CuO NPs against microbes and offer a nontoxic, pollution-preventing, and efficient production route (Akintelu et al., 2020); (H. N. Cuong et al., 2021).
Molecular Structure Analysis
The crystallization process of copper oxides under different chemical conditions reveals the influence of concentration, temperature, and pH on the particle size and shape, demonstrating the kinetic control achievable over the synthesis process. This control is essential for producing nanoparticles with desired properties for specific applications (Kunfeng Chen & Dongfeng Xue, 2012).
Chemical Reactions and Properties
Copper aluminum oxide undergoes various chemical reactions, influenced by synthesis methods, that affect its properties and applications. Aluminothermic reactions, involving aluminum and copper oxide, highlight the complex interactions and the potential for synthesizing aluminum-based composites. These reactions are influenced by factors such as ignition temperature and processing routes, demonstrating the nuanced control required to optimize material properties (Maleki et al., 2018).
Physical Properties Analysis
The physical properties of copper aluminum oxide, such as thermal stability, particle size distribution, and morphology, are directly influenced by the synthesis method. Microwave synthesis, for example, offers rapid production of nanoparticles with controlled sizes and significant antibacterial activity, showcasing the adaptability of copper aluminum oxide nanoparticles for various applications (Sutradhar et al., 2014).
Chemical Properties Analysis
The chemical properties of copper aluminum oxide, including its reactivity and stability, play a crucial role in its applicability in fields such as catalysis, environmental remediation, and energy conversion. The interaction of copper aluminum oxide with other materials, such as graphene, can significantly affect the composite material's overall properties, pointing to the importance of understanding and controlling these chemical properties for targeted applications (Chen et al., 2018).
Wissenschaftliche Forschungsanwendungen
Microelectronic Interconnects
Copper aluminum oxide's potential in microelectronic interconnects has been explored due to its ability to form stable high melting temperature solid solutions and intermetallic compounds with metals like copper, nickel, and aluminum. Its low melting point, non-toxicity, and fluxless wetting of materials make it a candidate for enabling the miniaturization and deformability of microelectronic devices, promising significant energy savings and enhanced device performance (Liu et al., 2018).
Enhancement of Heat Transfer in Cooling Systems
The application of copper aluminum oxide in nano-fluids for cooling systems has been reviewed, focusing on its impact on thermo-physical properties such as thermal conductivity and viscosity. These nano-fluids, based on copper oxide (CuO) and aluminum oxide (Al2O3), show enhanced heat transfer performance, making them suitable for advanced cooling systems (Bin-Abdun et al., 2017).
Removal of Contaminants from Wastewater
Research on nanosized aluminum oxides as sorbents for wastewater treatment highlights their effectiveness in removing metal ions, organic dyes, and other pollutants. The high sorption capacities and various experimental conditions under which these materials operate offer promising avenues for environmental cleanup and pollution control (Islam et al., 2018).
Development of Integrated Gas Sensors
The versatility of metal oxides, including copper aluminum oxide, for gas detection and pollution monitoring has been extensively reviewed. These materials offer a wide spectrum of sensitivities to various gaseous species, making them suitable for developing miniaturized and integrated gas-sensing devices for environmental monitoring and safety applications (Eranna et al., 2004).
Nanosized Metal Oxides for Heavy Metal Removal
Nanosized metal oxides, including copper and aluminum oxides, provide a large surface area and specific affinity for heavy metal adsorption from aqueous systems. Their role in synthesizing new materials for practical applications, such as water purification and environmental remediation, has been critically reviewed, highlighting their advantages over traditional methods (Hua et al., 2012).
Biomedical Application and Environmental Remediation
The synthesis and applications of copper oxide nanoparticles, including their role in biomedical applications and environmental remediation, have been explored. Emphasis is placed on green synthesis methods, which offer environmentally friendly and cost-effective alternatives to conventional methods. These nanoparticles exhibit promising antibacterial properties and potential for pollution control (Akintelu et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Copper Aluminum Oxide has potential applications in various fields. Advanced electrical conductors that outperform copper and aluminum can revolutionize our lives by enabling billions of dollars in energy savings and facilitating a transition to an electric mobility future . Copper oxide nanowires, which can be formed from Copper Aluminum Oxide, have potential uses in catalysis, sensing, and other applications .
Eigenschaften
CAS-Nummer |
12042-92-1 |
|---|---|
Produktname |
COPPER ALUMINUM OXIDE |
Molekularformel |
Al2CuO4 |
Molekulargewicht |
181.51 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



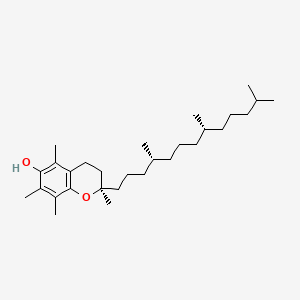
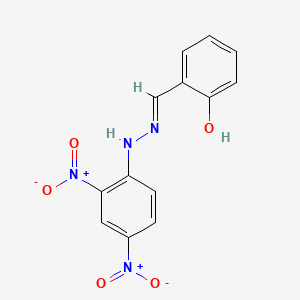

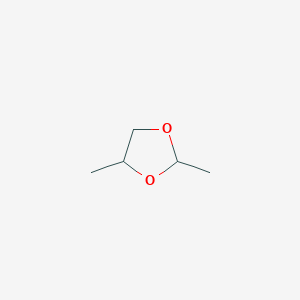
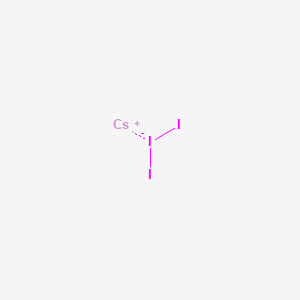
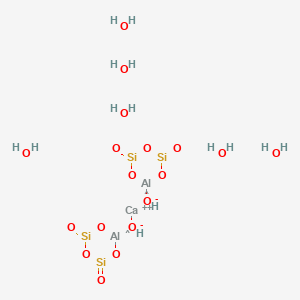
![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)